molecular formula C6H5Cl2NO3S B1655367 3,5-Dichloro-2-hydroxybenzenesulfonamide CAS No. 35337-99-6

3,5-Dichloro-2-hydroxybenzenesulfonamide

Cat. No. B1655367
Key on ui cas rn: 35337-99-6
M. Wt: 242.08 g/mol
InChI Key: ZJLNEJARVJZSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04425153

Procedure details

A solution of 26.1 gm (0.1 mole) 3,5-dichloro-2-hydroxybenzenesulfonyl chloride in 400 ml dry tetrahydrofuran was cooled to 0° with an ice bath, and 11 ml (0.5 mole) anhydrous ammonia was added dropwise, with stirring. The rate of addition was sufficiently slow so as to keep the temperature of the reaction medium less than 10°. The mixture was stirred for 1.5 hours at 0° then slowly warmed to room temperature. The solvent was removed in vacuo and the residue was treated with 100 ml H2O. A small amount of insoluble by-product was filtered off and then the aqueous solution was acidified to pH=2.0 with 1 N HCl solution. Filtration of the resulting white precipitate and drying of the precipitate at 50° under vacuum gave 23.6 gm (97%) white solid, m.p. >225°. The infrared spectrum showed strong absorption at 3300, 1540, 1450 and 1320 cm-1, and the nuclear magnetic resonance spectrum showed a broad singlet at 7.2δ, 3 protons, and a doublet of doublets at 7.8δ, 2 protons. These data are consistent with the desired product.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:13])=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[NH3:14]>O1CCCC1>[Cl:1][C:2]1[C:3]([OH:13])=[C:4]([S:9]([NH2:14])(=[O:11])=[O:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)Cl)S(=O)(=O)Cl)O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction medium less than 10°
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.5 hours at 0°
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml H2O
FILTRATION
Type
FILTRATION
Details
A small amount of insoluble by-product was filtered off
FILTRATION
Type
FILTRATION
Details
Filtration of the resulting white precipitate
CUSTOM
Type
CUSTOM
Details
drying of the precipitate at 50° under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1)Cl)S(=O)(=O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.